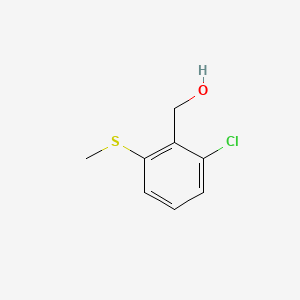

2-Chloro-6-(methylthio)benzenemethanol

Description

Overview of Halogenated Aromatic Alcohols and Thioethers in Synthetic Chemistry

Halogenated aromatic compounds are of immense value in organic synthesis. google.com The carbon-halogen bond serves as a versatile functional handle for a wide array of chemical transformations, most notably in transition metal-catalyzed cross-coupling reactions. This has made organohalogens crucial intermediates in the production of pharmaceuticals and agrochemicals. google.com Specifically, halogenated aromatic alcohols, or halogenated benzyl (B1604629) alcohols, combine the reactivity of the aryl halide with the synthetic utility of the alcohol group. The alcohol can be oxidized to an aldehyde or carboxylic acid, converted into a good leaving group for nucleophilic substitution, or used in esterification reactions. organic-chemistry.org The stereocontrolled introduction of halogens and the selective transformation of the alcohol moiety are key areas of synthetic methodology development. organic-chemistry.orgrsc.org Research has shown that ortho-halogenation can significantly influence the conformational preferences of benzyl alcohols. rsc.org

Thioethers, or sulfides, are another class of compounds with broad importance. The thioether functional group (R-S-R') is found in numerous biologically active molecules and materials. nih.govarkat-usa.org In medicinal chemistry, thioether linkages are present in drugs used to treat conditions like peptic ulcers and hypertension. nih.gov Compared to their oxygen-containing analogues (ethers), thioethers have distinct chemical properties; the sulfur atom is larger and more polarizable, making thiolates (the conjugate bases of thiols) excellent nucleophiles for synthesizing thioethers via SN2 reactions. masterorganicchemistry.com The direct synthesis of thioethers from alcohols and thiols is an area of active research, with methods often employing Lewis acids or transition metal catalysts to facilitate the C–S bond formation. nih.govacs.org

Significance of the 2-Chloro-6-(methylthio)benzenemethanol Scaffold in Academic Research

While direct academic studies on this compound are not widely published, the significance of its structural framework is well-established through related compounds. The 2-chloro-6-methylthio substitution pattern is a key feature in commercially important agrochemicals. For instance, the related compound, 2-chloro-6-methylthiotoluene, is a critical intermediate in the synthesis of tembotrione, a potent triketone herbicide. google.comgoogle.com This industrial relevance underscores the importance of the scaffold itself.

In academic synthesis, 2,6-disubstituted benzoic acids are recognized as valuable precursors. Research has been conducted on the synthesis of 2-chloro-6-substituted benzoic acids through techniques like tandem ortholithiation, demonstrating a clear interest in accessing this specific substitution pattern for further synthetic elaboration. researchgate.net The corresponding carboxylic acid, 2-Chloro-6-(methylthio)benzoic acid, is commercially available, indicating its use as a building block in research and development. bldpharm.com The subject compound, this compound, represents the alcohol analogue of this acid. The presence of the hydroxymethyl group (-CH₂OH) instead of a methyl or carboxyl group provides a different point of reactivity, allowing for transformations not accessible from the toluene (B28343) or acid derivatives, thereby expanding its potential utility as a versatile synthetic intermediate.

Historical Perspective on the Study of Substituted Benzenemethanol Derivatives

The study of substituted benzenemethanol derivatives is deeply rooted in the history of organic synthesis. The development of methods to introduce functional groups onto a benzene (B151609) ring has been a central theme. Early methods for creating aryl thioethers often involved the reaction of a halogen-substituted aromatic with a thiophenol, sometimes requiring harsh conditions or the use of copper catalysts. google.com The synthesis of benzyl alcohols themselves has evolved significantly over time. Classic methods like the Grignard reaction, where an organomagnesium compound adds to an aldehyde, are fundamental. Modern techniques, such as the palladium-catalyzed Suzuki-Miyaura cross-coupling, have enabled the synthesis of benzylic alcohols from aryl halides with greater functional group tolerance. organic-chemistry.org

The specific challenge of preparing 2,6-disubstituted aromatic compounds has driven innovation. For example, efficient methods for producing 2-chloro-6-methylbenzoic acid, a close relative of the title compound, have been developed based on nucleophilic aromatic substitution or palladium-catalyzed carbonylation reactions, designed to be suitable for large-scale preparation. researchgate.net The directed ortho-metalation of benzoic acids, a strategy that uses a functional group to direct a metalating agent to an adjacent position, has also been a powerful tool for accessing these sterically hindered systems. researchgate.net More recently, detailed spectroscopic studies have focused on understanding how ortho-substituents, particularly halogens, control the three-dimensional structure and conformation of benzyl alcohol derivatives. rsc.org

Research Gaps and the Rationale for Comprehensive Investigation of this compound

The most significant research gap concerning this compound is the lack of dedicated studies on its synthesis, reactivity, and potential applications in the academic literature. While its structural motif is known to be a key component of the herbicide tembotrione, this link is primarily through its toluene and benzoic acid analogues. google.comgoogle.com The alcohol itself remains largely unexplored in a public research context.

This gap presents a clear rationale for investigation. The development of efficient and environmentally benign synthetic routes to this compound is a primary objective. Historical syntheses of related compounds have sometimes relied on highly toxic solvents like hexamethylphosphoramide (B148902), and modern green chemistry principles demand cleaner alternatives. google.com

Furthermore, a comprehensive study of the compound's reactivity is warranted. The hydroxymethyl group offers a versatile handle for a range of subsequent chemical transformations that are not possible with the corresponding toluene derivative. This could enable the synthesis of novel analogues of existing agrochemicals or the creation of entirely new classes of bioactive compounds for pharmaceutical or materials science applications. Investigating the interplay between the ortho-chloro and methylthio groups on the reactivity of the benzylic alcohol could reveal interesting electronic and steric effects, contributing to a deeper understanding of physical organic chemistry.

Chemical Compound Data

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1340127-12-9 |

| Molecular Formula | C₈H₉ClOS |

| Molecular Weight | 188.67 g/mol |

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2-Chloro-6-(methylthio)benzoic acid |

| 2-chloro-6-methylthiotoluene |

| 2-chloro-6-methylbenzoic acid |

| 2-arylthiobenzoic acids |

| benzenemethanol |

| tembotrione |

| hexamethylphosphoramide |

| 2-Chloro-6-fluorobenzaldehyde |

| Thioethers (Sulfides) |

| Halogenated Aromatic Alcohols |

Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-6-methylsulfanylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClOS/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDOOEIYIUANSRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=CC=C1)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 2 Chloro 6 Methylthio Benzenemethanol

Retrosynthetic Analysis of 2-Chloro-6-(methylthio)benzenemethanol

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis reveals several potential synthetic pathways by disconnecting key bonds.

The most logical primary disconnection is at the C-C bond between the aromatic ring and the hydroxymethyl group (-CH₂OH). This disconnection, known as a functional group interconversion (FGI), suggests that the benzylic alcohol can be formed from the corresponding toluene (B28343) derivative. This leads to the key intermediate, 2-chloro-6-methylthiotoluene . This precursor contains the core substituted benzene (B151609) ring, which can then be functionalized at the benzylic position.

A secondary disconnection can be considered at the carbon-sulfur (C-S) bond of the methylthio group. This suggests that the thioether could be formed by a nucleophilic substitution reaction on a suitable precursor, such as 2,6-dichlorotoluene (B125461) , using a methylthiolate source. Alternatively, this disconnection could point to a Sandmeyer-type reaction starting from an aniline derivative, 2-chloro-6-aminotoluene , to introduce the methylthio group.

These disconnections outline a strategy where the aromatic core is first assembled with the chloro and methylthio substituents, followed by the modification of the methyl group into the final benzenemethanol functionality.

Conventional Synthetic Routes to this compound

Based on the retrosynthetic analysis, conventional routes focus on the synthesis of the key intermediate, 2-chloro-6-methylthiotoluene, followed by benzylic functionalization.

A common and practical approach involves a two-stage multi-step synthesis.

Stage 1: Synthesis of 2-Chloro-6-methylthiotoluene

Two primary methods have been established for the synthesis of this key precursor.

Method A: Nucleophilic Aromatic Substitution. This route starts with 2,6-dichlorotoluene. One of the chlorine atoms undergoes nucleophilic substitution by a methylthiolate salt, such as sodium thiomethoxide. This reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). patsnap.com This method avoids the use of highly toxic reagents sometimes associated with older protocols, such as hexamethylphosphoramide (B148902). google.com

Method B: Diazotization of an Aniline Derivative. An alternative route begins with 2-chloro-6-aminotoluene. google.comwipo.int This precursor undergoes a diazotization reaction using sodium nitrite (B80452) and a strong acid (e.g., HCl) at low temperatures (-10 to 10 °C) to form a diazonium salt. google.com This intermediate is then reacted with a sulfur nucleophile, like sodium thiomethoxide, to yield 2-chloro-6-methylthiotoluene. google.comwipo.int

| Parameter | Method A: Nucleophilic Substitution | Method B: Diazotization |

| Starting Material | 2,6-Dichlorotoluene | 2-Chloro-6-aminotoluene |

| Key Reagents | Sodium thiomethoxide, DMSO | Sodium nitrite, HCl, Sodium thiomethoxide |

| Advantages | Fewer steps, potentially higher atom economy. | Utilizes a different starting material. |

| Disadvantages | May require forcing conditions. | Generates nitrogen gas and salt byproducts. |

Stage 2: Benzylic Oxidation

Once 2-chloro-6-methylthiotoluene is obtained, the methyl group must be converted to a hydroxymethyl group. Direct oxidation of the benzylic position to an alcohol without over-oxidation to the carboxylic acid can be challenging. organic-chemistry.orgnih.gov A reliable two-step procedure is often employed:

Benzylic Bromination: The toluene derivative is treated with a radical initiator and a bromine source, such as N-Bromosuccinimide (NBS), under light or heat. This selectively brominates the benzylic position to form 2-(bromomethyl)-1-chloro-3-(methylthio)benzene. masterorganicchemistry.com

Hydrolysis: The resulting benzyl (B1604629) bromide is then hydrolyzed to the corresponding benzyl alcohol. This can be achieved by reaction with an aqueous base, such as sodium hydroxide, or by reaction with sodium acetate followed by hydrolysis. googleapis.com

One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, improves efficiency by avoiding lengthy separation and purification of intermediates. While a specific one-pot synthesis for this compound is not widely documented, a plausible approach can be designed based on established methodologies.

A hypothetical one-pot process could involve the Corey-Chaykovsky reaction. beilstein-journals.org This could start from a commercially available precursor like 2-chloro-6-(methylthio)benzaldehyde. The aldehyde could be generated in situ from this compound via oxidation, and then used in a subsequent reaction in the same vessel. More directly, a one-pot method could be envisioned starting from 2-chloro-6-fluorobenzaldehyde. This compound could first undergo a nucleophilic aromatic substitution with sodium thiomethoxide to replace the fluorine, followed by an in-situ reduction of the aldehyde group using a reducing agent like sodium borohydride (B1222165) to yield the final benzenemethanol product. isroset.orgsemanticscholar.org Such a procedure would significantly reduce reaction time and waste from intermediate workups.

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.cominstituteofsustainabilitystudies.comacs.org These principles can be applied to the synthesis of this compound to create more sustainable and efficient routes.

A key principle of green chemistry is the reduction or elimination of solvents, which contribute significantly to industrial waste. instituteofsustainabilitystudies.com Many organic reactions, including condensations, Michael additions, and rearrangements, can be performed under solvent-free conditions, often by grinding solid reactants together or using microwave irradiation. slideshare.nettandfonline.comijrpr.comcem.com

For the synthesis of this compound, several steps could be adapted:

The hydrolysis of the intermediate benzyl bromide could potentially be carried out under solvent-free phase-transfer catalysis (PTC) conditions.

Microwave-assisted synthesis could be explored to accelerate the nucleophilic substitution of 2,6-dichlorotoluene, potentially reducing the need for high-boiling point solvents and decreasing reaction times. cem.com

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. ohmbound.com Reactions with high atom economy are central to green chemistry as they minimize waste. pnas.org

Comparing the two routes to the key intermediate, 2-chloro-6-methylthiotoluene:

Route A (Nucleophilic Substitution): C₇H₆Cl₂ + CH₃SNa → C₈H₉ClS + NaCl. This substitution reaction has a relatively high atom economy, with the only major byproduct being sodium chloride.

Route B (Diazotization): C₇H₈ClN + NaNO₂ + 2HCl → [C₇H₆ClN₂]⁺Cl⁻ → C₈H₉ClS. This pathway has a significantly lower atom economy. It generates nitrogen gas (N₂) and sodium chloride as stoichiometric byproducts, meaning a large portion of the reactant mass is converted into waste rather than the desired product. scranton.eduacs.org

Therefore, the nucleophilic substitution route is preferable from an atom economy perspective. Further waste reduction can be achieved by using catalytic rather than stoichiometric reagents. mdpi.com For example, developing a catalytic method for benzylic oxidation that directly converts the methyl group to a hydroxymethyl group would be a significant green improvement over the two-step bromination-hydrolysis sequence, which generates succinimide and salt byproducts. masterorganicchemistry.com

Chemo-, Regio-, and Stereoselective Synthesis of this compound

The synthesis of this compound from its precursor, 2-chloro-6-(methylthio)toluene, presents a significant challenge in chemoselectivity. The primary task is the selective oxidation of the benzylic methyl group to a hydroxymethyl group in the presence of a methylthio group, which is susceptible to oxidation to sulfoxide or sulfone.

A plausible synthetic route commences with the preparation of the precursor, 2-chloro-6-(methylthio)toluene. One documented method involves a diazotization reaction of 2-chloro-6-aminotoluene, followed by a reaction with a methyl mercaptide source. This approach avoids the use of highly toxic reagents like hexamethylphosphoramide, which was employed in earlier syntheses starting from 2,6-dichlorotoluene.

The critical step is the subsequent selective benzylic C-H hydroxylation of 2-chloro-6-(methylthio)toluene. While direct oxidation of benzylic methyl groups is a common transformation, the presence of the thioether complicates the reaction. Many common oxidizing agents would readily oxidize the sulfur atom. Therefore, methods that exhibit high chemoselectivity for benzylic C-H bonds over thioethers are required.

Recent advancements in catalysis offer potential solutions. For instance, certain metal-catalyzed oxidations using mild oxidants have shown selectivity for benzylic positions. Furthermore, photoredox catalysis in combination with enzymatic catalysis has emerged as a powerful tool for selective C-H hydroxylation. This chemoenzymatic approach can provide high enantioselectivity for chiral benzylic alcohols, and while this compound is achiral, the principles of chemoselectivity are directly applicable.

Regioselectivity is also a key consideration in the synthesis of substituted benzenemethanols. In the case of 2-chloro-6-(methylthio)toluene, the methyl group is the only benzylic position available for oxidation, thus ensuring regioselectivity for the formation of the desired benzenemethanol.

The stereoselectivity of the synthesis is not a factor for this compound itself, as it is an achiral molecule. However, for the synthesis of chiral analogs, stereoselective methods would be crucial.

Table 1: Synthetic Methodologies for the Precursor 2-Chloro-6-(methylthio)toluene

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 2-Chloro-6-aminotoluene | 1. NaNO₂, HCl (Diazotization) 2. Sodium thiomethoxide | 2-Chloro-6-(methylthio)toluene | High | google.com |

| 2,6-Dichlorotoluene | Sodium thiomethoxide, Hexamethylphosphoramide (solvent) | 2-Chloro-6-(methylthio)toluene | Not specified | google.com |

Interactive Data Table: Chemo- and Regioselective Synthesis Considerations

| Transformation | Key Challenge | Potential Solution | Selectivity |

| Benzylic Oxidation | Oxidation of the methylthio group | Use of selective catalysts (e.g., specific metal complexes), photoredox/enzymatic systems | Chemoselective |

| Hydroxylation Position | N/A (only one benzylic position) | Direct oxidation of 2-chloro-6-(methylthio)toluene | Regioselective |

Novel and Emerging Synthetic Techniques for this compound Analogs

The development of novel synthetic techniques allows for the efficient preparation of analogs of this compound, which are valuable for structure-activity relationship studies in various applications. A significant area of progress is in late-stage functionalization (LSF) through C-H activation. chinesechemsoc.org These methods enable the direct introduction or modification of functional groups on a pre-existing molecular scaffold, offering a more convergent and efficient approach compared to traditional multi-step syntheses.

For the synthesis of analogs of this compound, LSF strategies could be employed to:

Introduce diverse substituents on the aromatic ring: Modern cross-coupling reactions and direct C-H functionalization methods can be used to install a variety of functional groups at other positions on the benzene ring.

Modify the thioether moiety: The methylthio group can be a handle for further transformations. For instance, controlled oxidation to the corresponding sulfoxide or sulfone can be achieved using selective oxidizing agents. These oxidized derivatives can exhibit different physicochemical properties and biological activities.

Vary the benzylic alcohol: The hydroxymethyl group can be further functionalized, for example, through etherification or esterification, to generate a library of analogs.

Emerging techniques that could be particularly relevant include:

Photoredox Catalysis: This approach uses visible light to initiate chemical transformations under mild conditions, often with high selectivity. It has been successfully applied to a wide range of C-H functionalization reactions.

Electrochemistry: Electrochemical methods offer a green and often highly selective alternative to traditional reagents for oxidation and reduction reactions. nih.gov

Biocatalysis and Chemoenzymatic Synthesis: The use of enzymes, either alone or in combination with chemical catalysts, can provide unparalleled selectivity, including stereoselectivity for the synthesis of chiral analogs. nih.gov

Table 2: Potential Novel Synthetic Techniques for Analogs

| Technique | Application for Analogs | Potential Advantages |

| Late-Stage C-H Functionalization | Introduction of various substituents on the aromatic ring | High efficiency, convergent synthesis |

| Selective Thioether Oxidation | Synthesis of sulfoxide and sulfone analogs | Access to compounds with different electronic and steric properties |

| Photoredox Catalysis | Mild and selective C-H functionalization and cross-coupling reactions | Mild reaction conditions, high functional group tolerance |

| Electrochemistry | Green and selective oxidation/reduction for functional group manipulation | Avoids stoichiometric reagents, potential for high selectivity |

| Chemoenzymatic Synthesis | Enantioselective synthesis of chiral analogs | High stereoselectivity, environmentally friendly |

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 6 Methylthio Benzenemethanol

Reactions of the Hydroxyl Group in 2-Chloro-6-(methylthio)benzenemethanol

The hydroxymethyl group (-CH₂OH) is situated at a benzylic position, which significantly enhances its reactivity compared to a simple primary alcohol. This increased reactivity is due to the ability of the adjacent benzene (B151609) ring to stabilize intermediates, such as carbocations, through resonance. chemistrysteps.com

The hydroxyl group is inherently a poor leaving group (OH⁻). However, under acidic conditions, it can be protonated to form an oxonium ion (-OH₂⁺), which is an excellent leaving group (H₂O). libretexts.org The departure of water generates a resonance-stabilized benzylic carbocation. This intermediate is readily attacked by various nucleophiles, leading to substitution products. chemistrysteps.comlibretexts.org This process typically follows an Sₙ1 mechanism. libretexts.org Alternatively, under conditions that favor an Sₙ2 pathway, the alcohol can be converted into a better leaving group, such as a tosylate, which can then be displaced by a nucleophile. thieme-connect.com

Key characteristics of these reactions include:

Acid Catalysis: Strong acids are often required to facilitate the departure of the hydroxyl group. libretexts.org

Carbocation Stability: The proximity of the benzene ring stabilizes the carbocation intermediate, making the Sₙ1 pathway favorable for benzylic alcohols. chemistrysteps.com

Versatility: A wide range of nucleophiles can be employed to synthesize a variety of derivatives.

Table 1: Potential Nucleophilic Substitution Reactions at the Benzylic Position

| Nucleophile (Nu⁻) | Reagent Example | Product Structure | Product Name |

|---|---|---|---|

| Cl⁻ | HCl | 2-Chloro-1-(chloromethyl)-3-(methylthio)benzene | |

| Br⁻ | HBr | 1-(Bromomethyl)-2-chloro-3-(methylthio)benzene | |

| CN⁻ | NaCN | 2-(2-Chloro-6-(methylthio)benzyl)acetonitrile | |

| OCH₃⁻ | CH₃OH/H⁺ | 2-Chloro-1-(methoxymethyl)-3-(methylthio)benzene |

The primary alcohol functional group of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent used. libretexts.org

Oxidation to Aldehyde: Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for this transformation, preventing overoxidation to the carboxylic acid. libretexts.org

Oxidation to Carboxylic Acid: Stronger oxidizing agents, including potassium permanganate (KMnO₄), sodium dichromate (Na₂Cr₂O₇), or chromic acid (H₂CrO₄), will oxidize the primary alcohol directly to a carboxylic acid. chemistrysteps.comlibretexts.org These reactions often require heat and acidic or basic conditions.

The choice of oxidant is crucial for achieving the desired product selectivity. researchgate.net

Table 2: Oxidation Products of the Hydroxyl Group

| Oxidizing Agent | Conditions | Product | Product Name |

|---|---|---|---|

| Pyridinium chlorochromate (PCC) | CH₂Cl₂ | 2-Chloro-6-(methylthio)benzaldehyde | |

| Potassium permanganate (KMnO₄) | Heat, H⁺/H₂O | 2-Chloro-6-(methylthio)benzoic acid |

Reactivity of the Thioether Moiety

The methylthio (-SCH₃) group, a thioether, offers a reactive site centered on the sulfur atom, which is susceptible to oxidation and can act as a ligand in coordination chemistry.

The sulfur atom in the thioether group can be selectively oxidized to form a sulfoxide (B87167) and subsequently a sulfone. This stepwise oxidation allows for the synthesis of compounds with sulfur in higher oxidation states. libretexts.org

Formation of Sulfoxide: Oxidation with one equivalent of a suitable oxidizing agent, such as hydrogen peroxide (H₂O₂) or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), yields the corresponding sulfoxide. masterorganicchemistry.comorganic-chemistry.org

Formation of Sulfone: The use of excess or stronger oxidizing agents will further oxidize the sulfoxide to the sulfone. masterorganicchemistry.comresearchgate.net

These oxidation states significantly alter the electronic properties of the substituent, with the sulfoxide and sulfone groups being strongly electron-withdrawing.

Table 3: Oxidation States of the Thioether Moiety

| Product | Oxidizing Agent | Oxidation State of Sulfur |

|---|---|---|

| 2-Chloro-6-(methylsulfinyl)benzenemethanol | 1 eq. H₂O₂ or m-CPBA | +4 |

| 2-Chloro-6-(methylsulfonyl)benzenemethanol | Excess H₂O₂ or KMnO₄ | +6 |

The sulfur atom of the thioether group possesses lone pairs of electrons and can act as a soft Lewis base, enabling it to coordinate with various transition metals. wikipedia.org Thioethers are known to be effective ligands, particularly for soft metal ions like copper(I), palladium(II), and platinum(II). nih.gov The methionine residue in proteins, which contains a thioether, is a well-known example of a biological thioether ligand. nih.gov In this compound, the sulfur atom can coordinate to a metal center, and the molecule could potentially act as a bidentate ligand if the hydroxyl group also participates in coordination.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring

The benzene ring of this compound is substituted with three groups: -Cl, -CH₂OH, and -SCH₃. The interplay of their electronic effects determines the regioselectivity of aromatic substitution reactions.

-Cl (Chloro): This group is deactivating due to its inductive electron-withdrawing effect but is ortho, para-directing because of its ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (sigma complex). lumenlearning.comlibretexts.org

-SCH₃ (Methylthio): This group is activating and ortho, para-directing. The sulfur atom donates electron density to the ring via resonance, which outweighs its inductive withdrawal.

-CH₂OH (Hydroxymethyl): This group is generally considered weakly deactivating and ortho, para-directing. The primary effect is weak inductive withdrawal. stackexchange.com

For electrophilic aromatic substitution (EAS) , the positions of attack are determined by the combined directing effects of these substituents. The powerful ortho, para-directing influence of the -SCH₃ group is likely to be dominant. Considering the positions are already occupied by the chloro and hydroxymethyl groups, the primary sites for electrophilic attack would be the carbons para to the -SCH₃ group and para to the -Cl group. Steric hindrance may also play a role in favoring the less hindered positions. organicchemistrytutor.com

Table 4: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Potential Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-Chloro-1-(methylthio)-5-nitro-3-(hydroxymethyl)benzene |

| Bromination | Br₂, FeBr₃ | 4-Bromo-2-chloro-1-(methylthio)-3-(hydroxymethyl)benzene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(4-Chloro-2-(methylthio)-6-(hydroxymethyl)phenyl)ethan-1-one |

Nucleophilic aromatic substitution (SₙAr) on the ring is generally difficult. This type of reaction typically requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like the -Cl atom) to stabilize the negatively charged Meisenheimer complex intermediate. libretexts.orglibretexts.org Since this compound lacks such strong activating groups, SₙAr reactions to displace the chlorine atom would require very harsh conditions, such as high temperatures and pressures. ck12.orgshaalaa.com

Influence of Substituents on the Reactivity Profile

The reactivity of this compound is significantly governed by the electronic and steric effects of its ortho substituents: the chloro and methylthio groups. These substituents modulate the electron density of the aromatic ring and the stability of potential intermediates, thereby influencing the compound's susceptibility to various chemical transformations.

The chloro group, being electronegative, exerts a strong electron-withdrawing inductive effect (-I). This effect deactivates the benzene ring towards electrophilic aromatic substitution by reducing its electron density. nih.govlibretexts.org Conversely, the methylthio group (-SCH₃) can exhibit a dual electronic nature. It has an electron-withdrawing inductive effect (-I) due to the electronegativity of the sulfur atom, but more importantly, it can act as an electron-donating group through resonance (+R) by delocalizing one of its lone pairs of electrons into the aromatic π-system. libretexts.org In the context of reactions involving the benzylic alcohol, the interplay of these electronic effects is crucial.

For reactions proceeding via a carbocationic intermediate at the benzylic position, the stability of this intermediate is paramount. Electron-donating groups on the aromatic ring generally stabilize a benzylic carbocation, thus accelerating reaction rates, particularly in Sₙ1-type reactions. nih.govresearchgate.net While the chloro group destabilizes such an intermediate, the methylthio group's ability to donate electrons through resonance could play a significant role in stabilization.

A critical aspect of the ortho-methylthio group's influence is its potential for neighboring group participation (NGP), also known as anchimeric assistance. wikipedia.orglibretexts.orgutexas.edu The sulfur atom, with its available lone pairs of electrons, can act as an internal nucleophile. This intramolecular participation can lead to the formation of a cyclic sulfonium ion intermediate, which can significantly enhance the rate of reaction compared to analogous compounds lacking such a participating group. libretexts.orgdalalinstitute.com This phenomenon is well-documented for heteroatoms like sulfur, which can effectively stabilize transition states and intermediates. wikipedia.orglibretexts.org

The steric hindrance imposed by two ortho substituents can also influence the reactivity. researcher.lifenih.gov In reactions where a reagent needs to approach the benzylic carbon, the bulky chloro and methylthio groups may slow down the reaction rate by sterically shielding the reaction center. nih.gov However, in cases of anchimeric assistance, the proximity of the participating group is a prerequisite for the rate enhancement. utexas.edu

A comparative analysis of the reactivity of substituted benzyl (B1604629) alcohols highlights these effects. For instance, benzylic alcohols with electron-donating substituents are more readily converted to thioethers. nih.gov In contrast, ortho-substituted benzyl halides generally exhibit slower solvolysis rates than their para-isomers due to steric hindrance, unless there is intramolecular assistance from the ortho-group. researcher.lifenih.gov

Table 1: Electronic and Steric Effects of Substituents on the Reactivity of this compound

| Substituent | Position | Electronic Effect | Steric Effect | Influence on Reactivity |

|---|---|---|---|---|

| Chloro (-Cl) | ortho | Inductive (-I), Resonance (-R) | Moderate | Deactivates the aromatic ring; destabilizes benzylic carbocation. |

Proposed Reaction Mechanisms and Intermediates

Given the structural features of this compound, several reaction mechanisms can be proposed, particularly for nucleophilic substitution reactions at the benzylic carbon. The most plausible mechanisms would involve the formation of a benzylic carbocation, with the potential for significant stabilization through anchimeric assistance from the ortho-methylthio group.

In a typical Sₙ1-type reaction, the first step would be the protonation of the hydroxyl group by an acid catalyst, followed by the loss of a water molecule to form a benzylic carbocation. The stability of this carbocation is a key factor in determining the reaction rate. While the ortho-chloro group would destabilize this intermediate through its electron-withdrawing inductive effect, the ortho-methylthio group can provide substantial stabilization.

A proposed mechanism involving neighboring group participation is depicted below. The lone pair of electrons on the sulfur atom can attack the benzylic carbon as the leaving group (e.g., protonated hydroxyl group) departs. This intramolecular nucleophilic attack results in the formation of a cyclic thiiranium ion (also known as an episulfonium ion) intermediate. libretexts.orgmdpi.com This three-membered ring intermediate is resonance-stabilized. The formation of this bridged ion is often the rate-determining step and is significantly faster than the formation of an unstabilized primary carbocation. dalalinstitute.com

The subsequent step involves the attack of an external nucleophile on one of the carbons of the thiiranium ring. This attack would lead to the opening of the ring and the formation of the final product. The regioselectivity of the nucleophilic attack would depend on the nature of the nucleophile and the specific reaction conditions.

Proposed Mechanism via Anchimeric Assistance:

Protonation of the hydroxyl group: The benzylic alcohol is protonated by an acid catalyst.

Formation of a cyclic thiiranium ion intermediate: The ortho-methylthio group acts as an internal nucleophile, displacing the water molecule to form a stable, bridged thiiranium ion intermediate. This is an example of anchimeric assistance. wikipedia.orgmdpi.com

Nucleophilic attack: An external nucleophile attacks one of the carbons of the thiiranium ring, leading to the opening of the ring and formation of the product.

This mechanistic pathway, facilitated by the neighboring methylthio group, is expected to be more favorable than a direct Sₙ2 attack, which would be sterically hindered by the two ortho substituents. It is also more likely than the formation of a simple, unstabilized benzylic carbocation, which would be destabilized by the ortho-chloro group. Reaction intermediates are transient molecular entities that are formed from the reactants and proceed to form the final products. researchgate.net The identification of such intermediates is crucial for understanding the reaction mechanism. researchgate.net

Table 2: Proposed Intermediates in the Reactions of this compound

| Intermediate | Description | Role in Mechanism |

|---|---|---|

| Protonated Benzylic Alcohol | The initial activated species formed in acid-catalyzed reactions. | Precursor to carbocation or anchimeric assistance. |

| Benzylic Carbocation | A potential, though likely destabilized, intermediate in Sₙ1 reactions. | Electrophilic center for nucleophilic attack. |

Derivatization and Functionalization Strategies Based on 2 Chloro 6 Methylthio Benzenemethanol

Esterification and Etherification of the Hydroxyl Group

The primary alcohol moiety is a prime target for functionalization through esterification and etherification. These reactions are fundamental in synthetic chemistry for installing protecting groups or for creating new linkages with desired properties.

Esterification: The hydroxyl group can be readily converted into an ester by reacting it with various acylating agents. Standard protocols include the use of acyl chlorides or carboxylic anhydrides in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the acidic byproduct (HCl or a carboxylic acid). This transformation is typically high-yielding and allows for the introduction of a wide array of carboxylate groups, from simple acetates to more complex moieties.

Etherification: The synthesis of ethers from the benzylic alcohol of 2-chloro-6-(methylthio)benzenemethanol can be achieved through several methods. A particularly effective approach for benzyl (B1604629) alcohols is chemoselective etherification, which can prevent unwanted reactions at other sensitive sites. For instance, a method using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol (B129727) or ethanol (B145695) can selectively convert benzyl alcohols into their corresponding methyl or ethyl ethers. organic-chemistry.org This reaction proceeds through a carbocation intermediate and is notable for its mild conditions and selectivity for benzylic hydroxyls over other types, such as aliphatic or phenolic ones. organic-chemistry.org Another well-established method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

| Reaction Type | Reactant | Reagents | Expected Product |

|---|---|---|---|

| Esterification | This compound | Acetyl Chloride, Triethylamine | (2-Chloro-6-(methylthio)benzyl) acetate |

| Esterification | This compound | Benzoyl Chloride, Pyridine | (2-Chloro-6-(methylthio)benzyl) benzoate |

| Etherification | This compound | 1) Sodium Hydride (NaH) 2) Methyl Iodide (CH₃I) | 1-Chloro-2-(methoxymethyl)-3-(methylthio)benzene |

| Etherification | This compound | TCT, DMSO, Methanol | 1-Chloro-2-(methoxymethyl)-3-(methylthio)benzene |

Transformations of the Thioether Group (e.g., sulfoxides, sulfones)

The sulfur atom in the methylthio group is susceptible to oxidation, providing a pathway to sulfoxides and sulfones. These oxidized derivatives have altered electronic properties, polarity, and steric bulk, which can be leveraged in further synthetic steps or to modulate biological activity in medicinal chemistry contexts.

The oxidation of thioethers is a well-controlled process. The reaction can be stopped at the sulfoxide stage or driven to completion to form the sulfone by selecting the appropriate oxidant and stoichiometry. Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂), often in the presence of an acid catalyst, and meta-chloroperoxybenzoic acid (mCPBA). The resulting sulfone, specifically the 2-chloro-6-(methylsulfonyl)toluene moiety (a close derivative), is a key intermediate in the synthesis of certain triketone herbicides, highlighting the industrial relevance of this transformation. google.com

| Starting Material | Reagent (Equivalents) | Product | Oxidation State |

|---|---|---|---|

| This compound | mCPBA (1 equiv.) | (2-Chloro-6-(methylsulfinyl)phenyl)methanol | Sulfoxide |

| This compound | mCPBA (>2 equiv.) or H₂O₂ | (2-Chloro-6-(methylsulfonyl)phenyl)methanol | Sulfone |

Halogenation and Other Aromatic Modifications

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution, allowing for the introduction of additional functional groups. The outcome of such reactions is dictated by the directing effects of the existing substituents: the chloro (-Cl), methylthio (-SMe), and hydroxymethyl (-CH₂OH) groups. Both the chloro and methylthio groups are ortho, para-directing. However, the positions ortho to these groups are already occupied or highly sterically hindered. Therefore, electrophilic attack is most likely to occur at the C4 position, which is para to the chloro group and meta to the other two.

Standard halogenation of the aromatic ring, such as bromination or chlorination, can be achieved using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). libretexts.org Similarly, nitration can be performed using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂), which can be subsequently reduced to an amine, opening up another avenue for functionalization.

Formation of Polymeric Structures Incorporating this compound Units

While specific examples are not prevalent in the literature, the structure of this compound is amenable to incorporation into polymeric chains through polycondensation reactions. The benzylic hydroxyl group is the primary handle for this type of polymerization.

For example, it could serve as a monomer in the synthesis of polyesters or polyethers. In polyesterification, it could be reacted with a dicarboxylic acid or its derivative (e.g., a diacyl chloride) to form ester linkages. If copolymerized with a suitable diol and a dicarboxylic acid, it could be integrated as a modifying unit to impart specific properties, such as flame retardancy (due to the chlorine atom) or altered refractive index, to the final polymer. Similarly, polyethers could be formed under conditions that favor the reaction of the hydroxyl group with another monomer containing two leaving groups. The functional groups on the aromatic ring (Cl and SMe) would remain as pendant groups along the polymer backbone, available for post-polymerization modification.

Synthesis of Complex Molecular Architectures and Scaffolds

The true synthetic utility of this compound is realized when its functional groups are manipulated in multi-step syntheses to build complex molecular architectures. The orthogonal reactivity of the hydroxyl, thioether, and chloro groups allows for a stepwise and controlled functionalization sequence.

A synthetic strategy might begin with the protection or esterification of the hydroxyl group (Section 4.1). This would be followed by a transition metal-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, at the C-Cl bond to form a new carbon-carbon bond, linking the scaffold to another aromatic or aliphatic system. Subsequently, the thioether could be oxidized to a sulfone (Section 4.2), which can act as a leaving group itself or significantly alter the electronic nature of the ring. Finally, deprotection or hydrolysis of the ester would regenerate the benzylic alcohol for further reactions. This controlled, multi-step approach allows the molecule to be used as a versatile building block for creating sophisticated structures relevant to materials science and pharmaceutical development.

Advanced Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 2-Chloro-6-(methylthio)benzenemethanol by providing detailed information about the chemical environment, connectivity, and spatial relationships of its hydrogen and carbon atoms.

Multi-dimensional NMR Techniques (e.g., ¹H, ¹³C, 2D COSY, HMQC)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals for each of the unique proton environments in the molecule. The aromatic region would likely display a complex splitting pattern for the three adjacent protons on the benzene (B151609) ring. Based on the analysis of similar substituted benzyl (B1604629) alcohols, the chemical shifts (δ) can be predicted. researchgate.netcymitquimica.com The benzylic protons of the -CH₂OH group would appear as a singlet, or a doublet if coupled to the hydroxyl proton, typically in the range of 4.5-4.8 ppm. The methyl protons of the methylthio group (-S-CH₃) are anticipated to produce a sharp singlet further upfield, likely around 2.4-2.6 ppm. The single hydroxyl proton would present as a broad singlet, the position of which is dependent on concentration and solvent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show eight distinct signals corresponding to each carbon atom in the molecule, as they are all chemically non-equivalent. Aromatic carbons typically resonate between 110-150 ppm. researchgate.net The carbon atom attached to the chlorine (C-Cl) and the carbon atom bonded to the methylthio group (C-S) are expected to be in the range of 130-140 ppm. The carbon of the benzylic alcohol (-CH₂OH) would likely appear around 60-65 ppm, while the methyl carbon of the methylthio group is predicted to be in the range of 15-20 ppm.

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ar-H | 7.10 - 7.40 (m) | 125.0 - 135.0 |

| -CH₂OH | ~4.7 (s) | ~63.0 |

| -OH | variable (br s) | - |

| -S-CH₃ | ~2.5 (s) | ~16.0 |

| C-Cl | - | ~135.0 |

| C-SCH₃ | - | ~138.0 |

| C-CH₂OH | - | ~139.0 |

2D COSY (Correlation Spectroscopy): A COSY experiment would be instrumental in confirming the connectivity of the aromatic protons. Cross-peaks would be observed between adjacent protons on the benzene ring, allowing for the definitive assignment of their positions and splitting patterns.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This 2D technique would establish the direct one-bond correlations between protons and the carbon atoms they are attached to. youtube.comnih.gov For instance, it would show a correlation between the benzylic proton signals and the -CH₂OH carbon signal, as well as between the methyl protons and the -S-CH₃ carbon signal. Each aromatic proton signal would correlate with its corresponding aromatic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds), which is crucial for assigning quaternary carbons and piecing together the molecular framework. nih.gov For example, the benzylic protons (-CH₂OH) would be expected to show correlations to the aromatic carbon to which the group is attached (C-1), as well as to the adjacent aromatic carbons (C-2 and C-6). The methyl protons of the -S-CH₃ group would show a correlation to the aromatic carbon C-6.

Solid-State NMR Applications

While no specific solid-state NMR (ssNMR) studies on this compound have been reported, the technique could offer valuable insights, particularly if the compound is crystalline. Solid-state NMR can provide information about the molecular packing, conformation, and dynamics in the solid state, which can differ from the solution state. wikipedia.org Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) could be used to obtain high-resolution ¹³C spectra of the solid material, which would be useful for studying polymorphism and the local environment of the atoms within the crystal lattice.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. nist.gov

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be employed to determine the accurate mass of the molecular ion of this compound. With a molecular formula of C₈H₉ClOS, the expected monoisotopic mass is approximately 188.0114 g/mol . HRMS provides a highly precise mass measurement, which can be used to confirm the elemental composition of the molecule. A key feature in the mass spectrum of a chlorine-containing compound is the presence of an M+2 peak. rsc.org Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum will exhibit two molecular ion peaks, one for the molecule containing ³⁵Cl (M) and another, approximately one-third the intensity, for the molecule containing ³⁷Cl (M+2).

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to generate a series of product ions. The resulting fragmentation pattern provides detailed structural information. fiveable.me The fragmentation of this compound would likely proceed through several key pathways.

A probable initial fragmentation would be the loss of the hydroxyl group (-OH) or a water molecule (H₂O) from the benzylic alcohol, leading to the formation of a stable benzylic cation. Another expected fragmentation is the cleavage of the C-S bond, which could involve the loss of a methyl radical (•CH₃) or a thiomethyl radical (•SCH₃). The fragmentation of the aromatic ring itself can also occur, leading to smaller charged fragments. The presence of the methylthio group may also lead to characteristic fragmentation patterns, such as the loss of a thioformaldehyde (B1214467) molecule (CH₂S) or rearrangement reactions. nih.gov

Predicted Fragmentation Data for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment | Notes |

|---|---|---|

| 188/190 | [C₈H₉ClOS]⁺ | Molecular ion (M⁺) with characteristic 3:1 isotopic pattern for chlorine. |

| 171/173 | [C₈H₈ClS]⁺ | Loss of •OH from the molecular ion. |

| 170/172 | [C₈H₇ClS]⁺ | Loss of H₂O from the molecular ion. |

| 153/155 | [C₇H₅ClS]⁺ | Loss of the methyl group (•CH₃) and water. |

| 141/143 | [C₇H₆Cl]⁺ | Loss of the •SCH₃ group. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. The aromatic C-H stretching vibrations would appear at slightly above 3000 cm⁻¹. The C-O stretching vibration of the primary alcohol would likely be observed in the range of 1000-1050 cm⁻¹. The C-S stretching vibration is typically weaker and found in the region of 600-800 cm⁻¹. The C-Cl stretching vibration for an aromatic chloride is expected in the range of 1000-1100 cm⁻¹. The out-of-plane C-H bending vibrations of the substituted benzene ring in the 690-900 cm⁻¹ region can provide information about the substitution pattern. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations often give rise to strong Raman signals. The C-S and S-S bonds, while weak in the IR, can sometimes show more prominent peaks in the Raman spectrum. The S-CH₃ stretching and bending modes would also be observable. The C-Cl stretch is also typically Raman active.

Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| O-H | 3200-3600 (broad) | Weak | Stretching |

| Aromatic C-H | 3030-3100 | 3030-3100 | Stretching |

| Aliphatic C-H (-CH₂, -CH₃) | 2850-2960 | 2850-2960 | Stretching |

| Aromatic C=C | 1450-1600 | 1450-1600 | Stretching |

| C-O | 1000-1050 | Weak | Stretching |

| C-Cl | 1000-1100 | Strong | Stretching |

| C-S | 600-800 | 600-800 | Stretching |

X-ray Diffraction Crystallography for Solid-State Structure Determination

The process begins with the growth of a high-quality single crystal of the compound, which is then mounted and exposed to a focused beam of X-rays. nih.gov The resulting diffraction pattern of spots is recorded, and its geometry provides information about the crystal's unit cell dimensions and symmetry (space group). nih.gov While this technique is powerful, specific crystallographic data for this compound is not currently available in public crystallographic databases. However, a theoretical analysis would yield the parameters outlined in the table below.

Table 1: Typical Parameters Determined by Single-Crystal X-ray Diffraction

| Parameter | Description | Typical Information Yielded |

| Crystal System | One of seven crystal systems (e.g., monoclinic, orthorhombic) describing the symmetry of the unit cell. nih.gov | Defines the basic geometric framework of the crystal lattice. |

| Space Group | Describes the symmetry operations (rotations, reflections, inversions) within the unit cell. nih.gov | Provides insight into the packing arrangement of molecules in the crystal. |

| Unit Cell Dimensions | The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). nih.gov | Defines the size and shape of the repeating unit of the crystal. |

| Atomic Coordinates | The (x, y, z) position of each non-hydrogen atom in the unit cell. | Allows for the complete reconstruction of the molecular structure. |

| Bond Lengths/Angles | Calculated distances between bonded atoms and angles between adjacent bonds. | Confirms the covalent structure and reveals conformational details. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | Indicates the quality and reliability of the determined structure. |

Chromatographic Techniques for Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate. For a compound like this compound, chromatographic methods are indispensable for assessing purity and isolating it from reaction byproducts or starting materials.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. It is particularly well-suited for compounds that are not easily vaporized, such as this compound. The principle relies on a liquid mobile phase pumping a sample mixture through a column filled with a solid adsorbent material (the stationary phase). Each component in the sample interacts slightly differently with the adsorbent material, thus resulting in different flow rates and leading to the separation of the components as they flow out of the column.

For the purity assessment of this compound, a reversed-phase HPLC method would be highly effective. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The separation is driven by hydrophobic interactions; more nonpolar compounds are retained longer on the column. The purity is determined by integrating the area of the analyte peak and comparing it to the total area of all peaks in the chromatogram.

Table 2: Illustrative HPLC Method for Purity Analysis

| Parameter | Condition | Purpose |

| Column | C18 (Octadecyl-silica), 4.6 x 150 mm, 5 µm | Standard reversed-phase column for separating moderately nonpolar compounds. |

| Mobile Phase | Gradient of Acetonitrile and Water | A changing solvent composition allows for efficient elution of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and the retention time of the analyte. |

| Detector | UV-Vis Diode Array Detector (DAD) at 254 nm | The aromatic ring in the molecule allows for strong UV absorbance for sensitive detection. |

| Injection Volume | 10 µL | A small, precise volume of the sample dissolved in the mobile phase. |

| Column Temperature | 30 °C | Maintained to ensure reproducible retention times. |

Gas Chromatography (GC)

Gas Chromatography (GC) is a common analytical technique used for separating and analyzing compounds that can be vaporized without decomposition. researchgate.net It is ideal for assessing the purity of volatile and thermally stable molecules like this compound. In GC, the mobile phase is an inert gas, such as helium or nitrogen, which carries the vaporized sample through a column containing a stationary phase. researchgate.net Separation occurs based on the differential partitioning of compounds between the mobile gas phase and the stationary phase.

When coupled with a Mass Spectrometer (GC-MS), this technique provides not only quantitative purity data but also structural information based on the mass fragmentation pattern of the analyte. nih.gov This is a powerful combination for confirming the identity of the main peak and identifying any impurities. For a substituted benzyl alcohol derivative, a non-polar or medium-polarity capillary column is typically effective. researchgate.net

Table 3: Representative GC-MS Method for Purity and Identity Confirmation

| Parameter | Condition | Purpose |

| Column | DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film) | A common, robust, low-polarity column suitable for a wide range of aromatic compounds. researchgate.net |

| Carrier Gas | Helium at 1.0 mL/min | Inert gas to transport the sample through the column. |

| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |

| Oven Program | Start at 70°C, ramp at 10°C/min to 280°C | A temperature gradient allows for the separation of compounds with different boiling points. |

| Detector | Mass Spectrometer (MS) | Provides mass-to-charge ratio data for compound identification. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard, energetic ionization method that produces reproducible fragmentation patterns. |

Size Exclusion Chromatography (SEC) for Polymer Characterization

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a chromatographic method that separates molecules based on their size, or more accurately, their hydrodynamic volume in solution. numberanalytics.compaint.org The stationary phase consists of porous beads. wikipedia.org As the sample passes through the column, larger molecules are unable to enter the pores and thus travel a shorter path, eluting first. paint.org Smaller molecules can penetrate the pores, increasing their path length and causing them to elute later. wikipedia.org

This technique is a primary tool for characterizing large macromolecules, such as synthetic polymers and proteins. wikipedia.org It is widely used to determine key parameters like the weight-average molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index (Đ), which describes the breadth of the molecular weight distribution. numberanalytics.com

It is crucial to note that SEC is not an applicable technique for the characterization or purity assessment of a small molecule like this compound (Molecular Weight: 188.67 g/mol ). cymitquimica.com A molecule of this size would be able to fully permeate all pores of a standard SEC column, causing it to elute very late, often with the solvent front or other small molecules, providing no meaningful separation or information about its purity or structure. The technique is exclusively reserved for the analysis of macromolecules. paint.org

Theoretical and Computational Chemistry Studies of 2 Chloro 6 Methylthio Benzenemethanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. These methods provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Geometry

No published studies employing Density Functional Theory (DFT) to analyze the electronic structure or to perform geometry optimization for 2-Chloro-6-(methylthio)benzenemethanol were identified. Such studies would typically provide information on bond lengths, bond angles, dihedral angles, and electronic properties like orbital energies and charge distribution.

Ab Initio Methods for High-Accuracy Predictions

Similarly, a literature search yielded no specific high-accuracy predictions for this compound using ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory. These methods are used for obtaining highly accurate energetic and structural data.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

There is no available research that has utilized molecular dynamics (MD) simulations to explore the conformational landscape or intermolecular interactions of this compound. MD simulations are instrumental in understanding the dynamic behavior of molecules in various environments.

Reaction Pathway Modeling and Transition State Characterization

An investigation for studies on the reaction pathway modeling and characterization of transition states involving this compound found no relevant publications. This type of research is crucial for understanding the mechanisms of chemical reactions, including reaction kinetics and thermodynamics.

Spectroscopic Property Prediction and Correlation with Experimental Data

No theoretical studies predicting the spectroscopic properties (e.g., NMR, IR, UV-Vis spectra) of this compound and correlating them with experimental data could be located. While some commercial suppliers provide basic product information, detailed experimental spectra and their theoretical validation are not present in the scientific literature.

Structure-Property Relationship (SPR) Studies (excluding biological properties)

A search for structure-property relationship (SPR) studies focusing on the non-biological, physicochemical properties of this compound did not yield any specific research articles. SPR studies are essential for designing new materials with desired chemical and physical characteristics.

Applications in Chemical Synthesis and Materials Science

2-Chloro-6-(methylthio)benzenemethanol as a Precursor in Organic Synthesis

This compound serves as a valuable precursor for a range of more complex organic molecules. The hydroxymethyl group can be readily oxidized to form the corresponding aldehyde, 2-chloro-6-(methylthio)benzaldehyde, or further to the carboxylic acid, 2-chloro-6-(methylthio)benzoic acid. These transformations unlock pathways to a diverse array of chemical structures. sigmaaldrich.commdpi.com For instance, the selective oxidation of benzyl (B1604629) alcohol derivatives to their corresponding aldehydes is a critical transformation in fine chemical synthesis. mdpi.com

The chloro and methylthio groups also offer sites for further functionalization through various coupling reactions, enabling the construction of intricate molecular architectures. The versatility of such building blocks is a cornerstone of modern organic synthesis.

A closely related compound, 2-chloro-6-methylthiotoluene, is a key intermediate in the synthesis of the herbicide tembotrione, highlighting the importance of the 2-chloro-6-(methylthio)phenyl scaffold in the agrochemical industry. google.com The synthesis of 2-chloro-6-(methylthiomethyl)toluene has been described via a substitution reaction using 2,6-dichlorotoluene (B125461) and a methyl mercaptan source, a process that underscores the industrial relevance of this class of compounds. google.com

Table 1: Key Reactions from this compound

| Starting Material | Reagent(s) | Product | Application of Product |

|---|---|---|---|

| This compound | Mild Oxidizing Agent (e.g., PCC) | 2-Chloro-6-(methylthio)benzaldehyde | Intermediate for pharmaceuticals, dyes |

| This compound | Strong Oxidizing Agent (e.g., KMnO4) | 2-Chloro-6-(methylthio)benzoic Acid | Precursor for agrochemicals, polymers |

| This compound | Halogenating Agent (e.g., SOCl2) | 1-(Chloromethyl)-2-chloro-6-(methylthio)benzene | Alkylating agent in synthesis |

Role in the Development of Ligands and Catalysts

The sulfur and chlorine atoms in this compound and its derivatives can act as coordination sites for metal ions, making them potential candidates for the development of novel ligands and catalysts. The design of ligands is a fundamental aspect of coordination chemistry and catalysis, with the ligand structure dictating the properties and reactivity of the resulting metal complex. While specific research on ligands derived directly from this compound is limited, the broader class of thioether- and chloro-substituted aromatic compounds is known to form stable complexes with various transition metals. These complexes can find applications in cross-coupling reactions, hydrogenations, and other catalytic transformations.

Applications in Specialty Chemicals (e.g., intermediates for dyes, agrochemicals)

The structural motif of this compound is pertinent to the synthesis of specialty chemicals, particularly in the agrochemical sector. As previously mentioned, the related compound 2-chloro-6-methylthiotoluene is a crucial intermediate for the herbicide tembotrione. google.com This connection strongly suggests that this compound could serve as an alternative or a next-generation precursor in the synthesis of similar herbicidal compounds. The development of efficient synthetic routes to such intermediates is an active area of industrial research, with patents detailing methods to produce these key building blocks. google.comgoogle.comwipo.int

Furthermore, the aromatic core and reactive functional groups of this compound make it a potential intermediate for the synthesis of dyes. The introduction of chromophoric and auxochromic groups onto the benzene (B151609) ring could lead to the formation of colored compounds with potential applications in the textile and printing industries.

Utilization in Advanced Materials (e.g., functional polymers, sensors)

The multifunctionality of this compound makes it an interesting candidate for incorporation into advanced materials. The hydroxymethyl group can be used as a site for polymerization, potentially leading to the formation of functional polymers with unique properties conferred by the chloro and methylthio substituents. These properties could include enhanced thermal stability, flame retardancy, or specific optical and electronic characteristics.

Moreover, the sulfur atom in the methylthio group can interact with certain analytes, suggesting a potential application in the development of chemical sensors. Functionalized aromatic compounds are increasingly being explored for their use in colorimetric and fluorescent sensors for the detection of various ions and molecules. nih.govnih.govresearchgate.net For example, functionalized benzothiazole (B30560) derivatives have been utilized as colorimetric sensors for cyanide ions. nih.govnih.gov While direct application of this compound in sensors has not been reported, its structure provides a platform for the design of new sensor molecules.

Reagents for Analytical and Diagnostic Research Methodologies

In the realm of analytical chemistry, well-characterized chemical compounds serve as essential reference standards for the identification and quantification of substances. While this compound is currently available for research use, its derivatives could potentially be developed as analytical standards for specific analytical methods, such as chromatography and spectroscopy. The distinct signals from its chlorine and sulfur atoms could be advantageous in certain mass spectrometry or NMR-based analytical techniques. However, there is currently no widespread application of this specific compound as a standard reagent in established analytical or diagnostic research methodologies.

Environmental Fate, Degradation, and Green Chemistry Considerations

Photodegradation Pathways of 2-Chloro-6-(methylthio)benzenemethanol

Direct photolysis is a key process in the environmental degradation of many aromatic compounds. For this compound, photodegradation is anticipated to proceed through several potential pathways, influenced by the absorption of ultraviolet (UV) radiation. The presence of the aromatic ring, chlorine substituent, and methylthio group all contribute to its photochemical reactivity.

Research on related compounds, such as 4-chlorobenzyl alcohol, has shown that photocatalytic oxidation can occur under visible light, leading to the formation of the corresponding aldehyde, 4-chlorobenzaldehyde. researchgate.net This suggests that a similar oxidation of the hydroxymethyl group of this compound could be a primary photodegradation route.

Furthermore, studies on benzyl (B1604629) alcohol have demonstrated that photolysis can lead to the formation of various products, including benzyl chloride and chlorobenzyl alcohols, through complex reaction mechanisms initiated by atomic chlorine. nih.govnih.gov While the starting material in these studies differs, the underlying principles of photochemical transformation of the benzyl alcohol moiety are relevant. The influence of photolysis on benzyl alcohol itself has been found to be negligible, with the majority of transformations being initiated by other reactive species generated during the process. nih.gov

The carbon-chlorine bond in aromatic compounds can also be susceptible to photolytic cleavage. However, the interaction between the chlorine atom's lone pairs and the delocalized electrons of the benzene (B151609) ring can strengthen this bond, making it more resistant to cleavage compared to halogenoalkanes. youtube.com

Biodegradation Mechanisms and Metabolite Identification

Organosulfur compounds are known to be biodegradable, with microorganisms utilizing them as a source of carbon and sulfur. nih.gov The biodegradation of organosulfur compounds can be enhanced by the presence of additional carbon sources, which support microbial growth and the production of necessary enzymes. nih.gov The metabolic pathways often involve the oxidation of the sulfur atom and cleavage of the carbon-sulfur bond. nih.gov Bioelectrochemical systems have also shown promise in the degradation of organosulfur compounds, reducing them to sulfide. nih.govwur.nl

The microbial degradation of chlorinated aromatic compounds is a well-documented process. science.gov The initial step often involves the hydrolytic or reductive dehalogenation of the compound, removing the chlorine atom and rendering the molecule less toxic and more amenable to further degradation. The resulting aromatic ring can then be cleaved and funneled into central metabolic pathways.

Given these precedents, the biodegradation of this compound would likely involve initial attacks on the methylthio group, the hydroxymethyl group, or the chloro substituent, leading to a variety of potential metabolites.

Potential Biodegradation Metabolites of this compound

| Metabolite | Potential Pathway |

| 2-Chloro-6-(methylsulfinyl)benzenemethanol | Oxidation of the methylthio group |

| 2-Chloro-6-(methylsulfonyl)benzenemethanol | Further oxidation of the methylthio group |

| 2-Hydroxy-6-(methylthio)benzenemethanol | Reductive dechlorination |

| 2-Chloro-6-(methylthio)benzoic acid | Oxidation of the hydroxymethyl group |

Hydrolytic Stability and Transformation in Aqueous Environments

The hydrolytic stability of this compound in aqueous environments is a critical factor in determining its persistence and fate. The C-Cl bond on the aromatic ring is generally resistant to hydrolysis under normal environmental conditions. For instance, the hydrolysis of chlorobenzene (B131634) requires high temperatures and pressures to proceed. youtube.com This stability is attributed to the strength of the C-Cl bond due to resonance with the benzene ring. youtube.com

However, the presence of other functional groups can influence this stability. The hydroxymethyl group, for example, can undergo transformations. While direct hydrolysis of the chloro group is unlikely, other reactions within the aqueous matrix, potentially facilitated by microbial activity or photochemical processes, could lead to the transformation of the molecule. For instance, benzyl chloride, a related compound, is first hydrolyzed to benzyl alcohol before further oxidation. jru.edu.in

Methodologies for Environmental Monitoring and Trace Analysis

The detection and quantification of this compound in environmental samples at trace levels would likely employ advanced analytical techniques. High-performance liquid chromatography (HPLC) is a versatile and widely used method for the analysis of similar organic compounds.

For the analysis of related thiophenols, HPLC methods coupled with fluorescence detection after derivatization have been developed. nih.gov This approach offers high sensitivity and selectivity. Solid-phase extraction (SPE) can be utilized to pre-concentrate the analyte from water samples, enhancing detection limits. nih.gov Gas chromatography-mass spectrometry (GC-MS) is another powerful technique that could be employed for the identification and quantification of this compound and its degradation products, as demonstrated in the analysis of transformation products of benzyl alcohol. nih.gov

Analytical Techniques for Thiophenol Detection

| Technique | Principle | Application |

| HPLC with Fluorescence Detection | Separation by HPLC followed by detection of fluorescent derivatives. | Trace analysis of thiophenols in industrial wastewater. nih.gov |

| GC-MS | Separation by gas chromatography and identification by mass spectrometry. | Identification of volatile and semi-volatile organic compounds. nih.gov |

| UV-Vis Spectroscopy | Measurement of light absorption by the analyte in solution. | Detection of thiophenol in aqueous solutions. mdpi.com |

Strategies for Sustainable Production and Waste Minimization

Green chemistry principles offer a framework for developing more environmentally benign methods for the synthesis of fine chemicals like this compound. Key strategies focus on maximizing atom economy, using safer solvents, and minimizing waste. pnas.org

The synthesis of related compounds provides insights into potential green routes. For example, the use of biocatalysis in the synthesis of fine chemicals offers advantages such as high selectivity, mild reaction conditions, and reduced waste generation. chemistryjournals.net The etherification of benzyl alcohols has been achieved using environmentally friendly iron catalysts and recyclable solvents like propylene (B89431) carbonate. nih.govacs.org

For the production of benzaldehyde (B42025) from benzyl alcohol, a green process utilizing molecular oxygen as the oxidant over a supported nano-gold catalyst has been reported, avoiding the use of chlorine. rsc.org The benzylation of anisole (B1667542) using benzyl alcohol as the reagent has also been demonstrated using a recyclable ionic liquid catalyst. google.com

Waste minimization in chemical production is a critical aspect of green chemistry. researchgate.net Strategies include optimizing reaction conditions to reduce byproduct formation, recycling and reusing catalysts and solvents, and selecting less hazardous starting materials. numberanalytics.com

Future Research Directions and Emerging Opportunities

Exploration of Unconventional Synthetic Routes

Future synthetic research could move beyond traditional methods to explore more efficient and sustainable pathways for producing 2-Chloro-6-(methylthio)benzenemethanol and its analogs.